

High-performance liquid chromatography (HPLC) for Tizoxanide analysis

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Compound of Interest

Compound Name: Tizoxanide

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Application Notes and Protocols for the HPLC Analysis of Tizoxanide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocol for the analysis of **Tizoxanide**, the active metabolite of Nitazoxanide, using High-Performance Liquid Chromatography (HPLC). The information compiled is based on various validated methods reported in the scientific literature, offering a comprehensive resource for researchers in drug development and pharmacokinetic studies.

Introduction

Tizoxanide is the primary active metabolite of Nitazoxanide, a broad-spectrum antiparasitic and antiviral drug.[1][2][3][4] Following oral administration, Nitazoxanide is rapidly hydrolyzed to **Tizoxanide**, which is responsible for the drug's therapeutic effects.[5] Accurate and reliable analytical methods for the quantification of **Tizoxanide** in biological matrices and pharmaceutical formulations are crucial for pharmacokinetic studies, bioequivalence assessment, and quality control. HPLC with UV detection is a widely used, robust, and sensitive technique for this purpose.

Data Presentation

The following tables summarize quantitative data from various published HPLC methods for **Tizoxanide** analysis, providing a comparative overview of different analytical approaches.

Table 1: Chromatographic Conditions for **Tizoxanide** Analysis

Parameter	Method 1	Method 2	Method 3	Method 4	Method 5
Column	Purospher STAR RP- 18e (250 x 4.6mm; 5µm) [6]	Luna 5-µm CN (250 x 4.6 mm)[2][3]	C18 column[7]	Monolithic C18[8]	Cosmosil C18 (250mm x 4.6mm, 5µm)[9]
Mobile Phase	Acetonitrile: 100mM Phosphate Buffer pH 3 (50:50, v/v)[6]	Acetonitrile: 12mM Ammonium Acetate: Diethylamine (30:70:0.1, v/v/v), pH 4.0 with Acetic Acid[2][3]	Ternary gradient of 50 mmol x L ⁽⁻¹⁾ KH ₂ PO ₄ : Acetonitrile: Methanol[7]	0.1 M Sodium Dodecyl Sulphate, 8% n-propanol, and 0.3% triethylamine in 0.02 M phosphoric acid, pH 4[8]	Methanol: 0.05% OPA with TEA in Water (70:30 v/v)[9]
Flow Rate	1.0 mL/min[6]	1.5 mL/min[2] [3]	Not Specified	Not Specified	0.7 mL/min[9]
Detection Wavelength	350 nm[6]	260 nm[2][3]	416 nm[7]	240 nm[8]	340 nm[9]
Internal Standard	Piroxicam[6]	Nifuroxazide[1][2]	Not Specified	Tinidazole[8]	Not Specified

Table 2: Method Validation Parameters for **Tizoxanide** Analysis

Parameter	Method 1	Method 2	Method 3	Method 4	Method 5
Linearity	100 - 3800	0.2 - 20	10 - 1280	0.05 - 20	10 - 50
Range	ng/mL[6]	µg/mL[2][3]	ng/mL[7]	µg/mL[8]	µg/ml[9]
Correlation Coefficient (r ²)	Not Specified	Not Specified	Not Specified	Not Specified	0.9976[9]
LOD	Not Specified	3.56 ng/mL (Urine), 4.47 ng/mL (Breast Milk), 4.8 ng/mL (Plasma)[1]	Not Specified	0.016 µg/mL[8]	0.4258 µg/ml[9]
LOQ	Not Specified	11.87 ng/mL (Urine), 14.9 ng/mL (Breast Milk), 16.24 ng/mL (Plasma)[1]	Not Specified	0.049 µg/mL[8]	1.289 µg/ml[9]
Accuracy (% Recovery)	Not Specified	Not Specified	< 7.8% (Relative Error)[7]	Not Specified	< 2%[9]
Precision (% RSD)	< 8% (Intra-day), < 2% (Inter-day)[6]	Not Specified	> 2.2%[7]	Not Specified	< 2%[9]

Experimental Protocols

This section outlines a generalized protocol for the analysis of **Tizoxanide** by HPLC, based on the methodologies cited.

Apparatus and Materials

- High-Performance Liquid Chromatography (HPLC) system with a UV detector

- Analytical column (e.g., C18 or CN, as specified in Table 1)
- Data acquisition and processing software
- Analytical balance
- pH meter
- Sonicator
- Centrifuge
- Vortex mixer
- Micropipettes
- Volumetric flasks and other standard laboratory glassware
- Syringe filters (0.45 μm)

Reagents and Chemicals

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade/deionized)
- Phosphate buffer, Ammonium acetate, or other buffering agents as required
- Acids (e.g., Orthophosphoric acid, Acetic acid) and bases (e.g., Triethylamine, Diethylamine) for pH adjustment
- **Tizoxanide** reference standard
- Internal standard (e.g., Piroxicam, Nifuroxazide)
- Biological matrix (e.g., human plasma, urine) for validation

Preparation of Mobile Phase and Standard Solutions

Mobile Phase Preparation: Prepare the mobile phase as per the selected method from Table 1. For example, for Method 1, mix acetonitrile and 100mM phosphate buffer (pH 3) in a 50:50 (v/v) ratio. Degas the mobile phase by sonication or vacuum filtration before use.

Standard Stock Solution Preparation: Accurately weigh a suitable amount of **Tizoxanide** reference standard and dissolve it in a small volume of diluent (e.g., methanol or acetonitrile) in a volumetric flask. Dilute to the mark with the same diluent to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired calibration range.

Internal Standard Solution: If an internal standard is used, prepare a stock solution and a working solution of the internal standard in a similar manner.

Sample Preparation (from Human Plasma)

The following is a general procedure for the extraction of **Tizoxanide** from human plasma.

Protein Precipitation:

- To a 0.5 mL aliquot of plasma in a centrifuge tube, add a known amount of internal standard.
- Add 1.0 mL of acetonitrile to precipitate the plasma proteins.^[7]
- Vortex the mixture for 1-2 minutes.
- Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.
- Collect the supernatant and filter it through a 0.45 µm syringe filter.
- Inject a suitable volume (e.g., 20 µL) into the HPLC system.

Liquid-Liquid Extraction:

- To a 1.0 mL aliquot of plasma, add the internal standard.

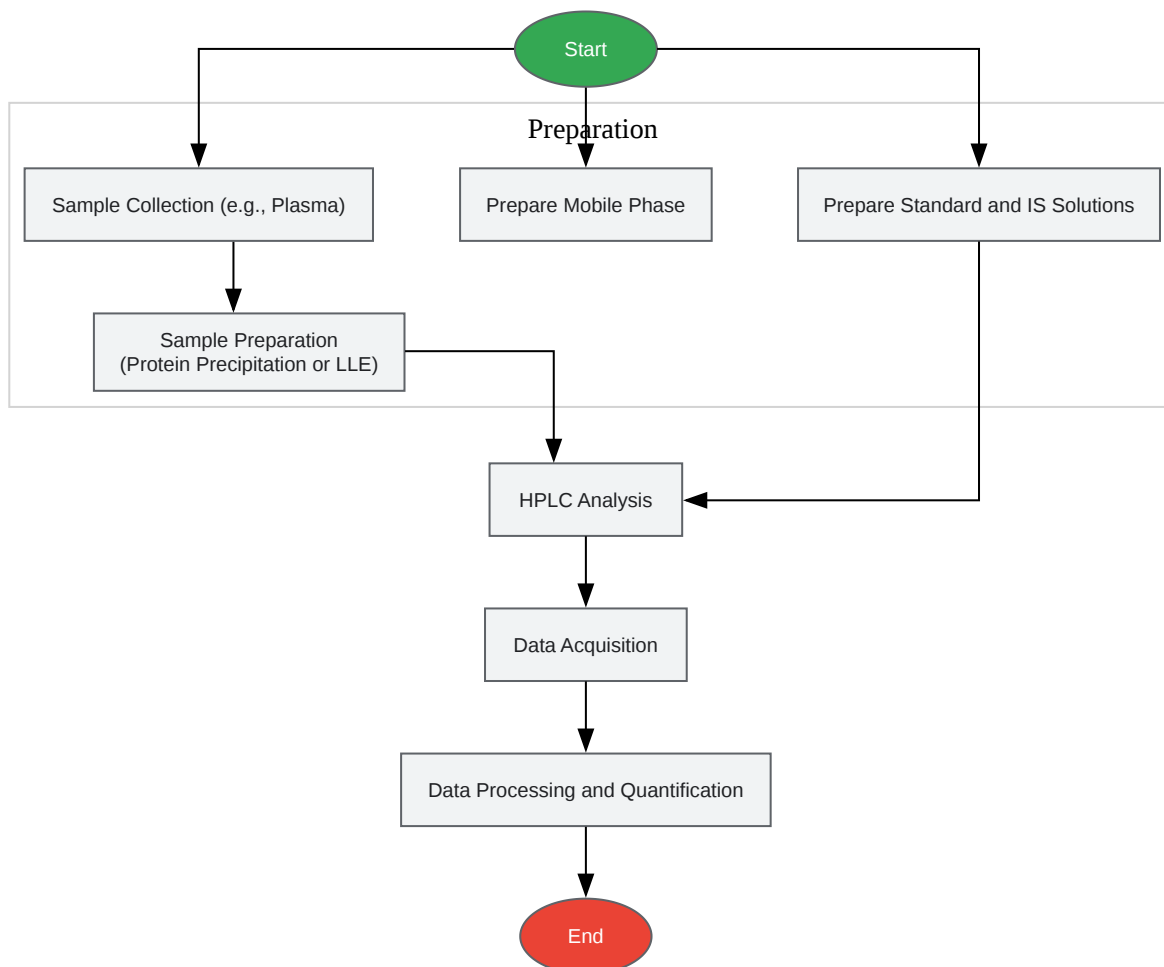
- Acidify the plasma with a small volume of acid (e.g., 0.1 M HCl).
- Add 5 mL of an organic extraction solvent (e.g., diethyl ether).[6]
- Vortex for 5 minutes and then centrifuge to separate the layers.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a known volume of mobile phase.
- Inject an aliquot into the HPLC system.

Chromatographic Analysis

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the prepared standard solutions in increasing order of concentration to construct a calibration curve.
- Inject the prepared samples.
- Record the peak areas and retention times for **Tizoxanide** and the internal standard (if used).
- Plot a calibration curve of the peak area ratio (**Tizoxanide**/Internal Standard) versus concentration for the standard solutions.
- Determine the concentration of **Tizoxanide** in the samples from the calibration curve.

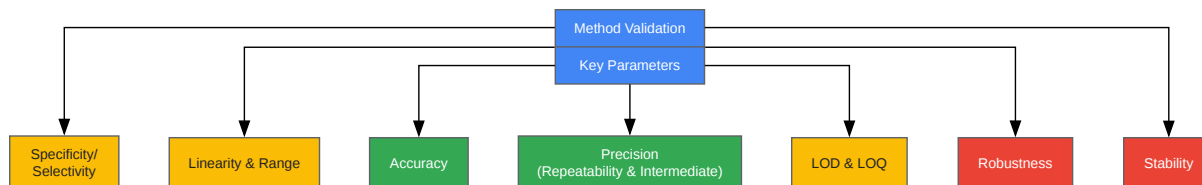
Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of method validation parameters.



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Caption: Experimental workflow for **Tizoxanide** analysis by HPLC.



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Caption: Key parameters for HPLC method validation.

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